molecular formula C18H17N3O3 B2978282 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 477851-00-6

5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2978282
CAS No.: 477851-00-6
M. Wt: 323.352
InChI Key: JDCPQVYRHDYWDF-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a methoxymethyl group at position 5 and a (4-phenoxyanilino)methylene substituent at position 2. The compound belongs to the dihydropyrazol-3-one family, which is known for its diverse pharmacological and material science applications .

Properties

IUPAC Name

5-(methoxymethyl)-4-[(4-phenoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-23-12-17-16(18(22)21-20-17)11-19-13-7-9-15(10-8-13)24-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTLUBOZDNZMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=O)NN1)C=NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.

    Introduction of the Methoxymethyl Group: This step involves the alkylation of the pyrazolone core with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Phenoxyanilino Group: The phenoxyanilino group is introduced through a condensation reaction between the pyrazolone derivative and 4-phenoxyaniline in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolone core, potentially converting it to a dihydropyrazolone derivative.

    Substitution: The phenoxyanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Products may include methoxyformaldehyde or methoxyacetic acid.

    Reduction: Products may include dihydropyrazolone derivatives.

    Substitution: Products will vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have explored its activity as an anti-inflammatory, analgesic, and antipyretic agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity. It can also serve as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response. The compound’s structure allows it to fit into the active site of these enzymes, blocking their activity and reducing inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

The compound’s structural analogues differ primarily in substituents at positions 4 and 5, leading to variations in molecular weight, polarity, and thermal stability:

Compound Name Substituents (Position 4/5) Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound 4-(4-Phenoxyanilino)methylene, 5-methoxymethyl Not reported Not reported Moderate polarity due to methoxymethyl
5-(Methoxymethyl)-4-{[4-(trifluoromethoxy)anilino]methylene}-analogue 4-(Trifluoromethoxy)anilino 315.25 Discontinued Higher lipophilicity from CF3O group
4-[(4-Phenoxyanilino)methylene]-5-(trifluoromethyl)-analogue 5-Trifluoromethyl Not reported Not reported Electron-withdrawing CF3 enhances stability
(4Z)-4-{[5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-4-yl]methylene}-5-CF3 4-Pyrazolyl, 5-CF3 Not reported 222 High thermal stability
5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole 5-Ethoxy Not reported 115–117 Lower melting point due to ethoxy group

Key Observations :

  • Trifluoromethyl (CF3) groups (e.g., in ) increase molecular weight and thermal stability (e.g., m.p. 222°C vs. 115–117°C for ethoxy derivatives).
  • Methoxymethyl groups (target compound) enhance hydrophilicity compared to CF3 or trifluoromethoxy substituents.
  • Phenoxy anilino moieties (target compound and ) may improve π-π stacking interactions in biological systems.
Antimicrobial Activity

Schiff base derivatives, such as 5-amino-4-(2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one, exhibit potent activity against Mycobacterium tuberculosis (MIC = 15.28 × 10⁻³ µM/mL) .

Solubility and Pharmacokinetics
  • Pyridinylmethylamino-substituted analogues (e.g., ) show improved solubility in polar solvents due to the basic pyridine ring.
  • Trifluoromethoxy-substituted analogues (e.g., ) are more lipophilic, favoring blood-brain barrier penetration.

Structural Characterization

  • NMR Spectroscopy : ¹H and ¹³C NMR data for analogues (e.g., ) confirm substituent-induced shifts. For example, ethoxy groups in produce distinct δ 1.3–1.4 ppm (CH₃) and δ 4.1–4.3 ppm (OCH₂) signals.
  • X-ray Diffraction : Isostructural compounds (e.g., ) exhibit planar molecular conformations, with fluorophenyl groups oriented perpendicularly, influencing crystal packing.

Biological Activity

5-(Methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one (CAS No. 477851-00-6) is a pyrazolone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex molecular structure that includes a pyrazolone core and various functional groups, which contribute to its reactivity and biological properties.

Molecular Structure and Properties

The molecular formula of the compound is C18H17N3O3C_{18}H_{17}N_{3}O_{3}, with a molecular weight of 323.35 g/mol. The structure features a methoxymethyl group and a phenoxyaniline substituent, enhancing its pharmacological potential. The predicted density is approximately 1.24g/cm31.24\,g/cm^3 and the pKa value is around 8.558.55 .

Biological Activities

Research indicates that pyrazolone derivatives, including this compound, exhibit a wide range of biological activities:

The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors. The presence of the methoxymethyl group may enhance its binding affinity to these targets.

Case Studies and Research Findings

Recent studies have explored the structure-activity relationships (SAR) of various pyrazolone derivatives. For instance:

  • Study on Antioxidant Activity : A study evaluated the antioxidant potential of related compounds and found that modifications in the pyrazolone structure significantly influenced their efficacy .
  • Synthesis and Evaluation : Another research effort focused on synthesizing related pyrazolone compounds and evaluating their biological activities against various microbial strains, demonstrating promising results .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against various bacterial strains
Anti-inflammatoryExhibits potential in reducing inflammation
AnticancerInduces apoptosis in cancer cell lines
AntioxidantShows significant antioxidant properties

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one?

A1. The compound can be synthesized via a condensation reaction between a pyrazolone precursor (e.g., 5-methyl-2,4-dihydro-3H-pyrazol-3-one) and a substituted aldehyde (e.g., 4-phenoxyaniline-derived aldehyde). A general procedure involves refluxing the pyrazolone with the aldehyde in acetic acid and sodium acetate for 4–6 hours, followed by recrystallization from methanol or ethanol . Key parameters include maintaining anhydrous conditions and precise stoichiometric ratios to avoid side products like enaminones or unreacted intermediates.

Q. Q2. How can spectroscopic techniques (e.g., IR, NMR) confirm the structural integrity of this compound?

A2. IR spectroscopy identifies functional groups:

  • C=O stretch : ~1700–1720 cm⁻¹ for the pyrazolone carbonyl .
  • N–H stretch : ~3400 cm⁻¹ for the anilino group .
  • C–O–C stretch : ~1250 cm⁻¹ from the methoxymethyl group .
    1H NMR analysis resolves stereochemistry:
  • Methoxymethyl protons : δ 3.3–3.5 ppm (singlet, CH3O–).
  • Methylene protons : δ 5.1–5.3 ppm (doublet, CH2 in dihydropyrazole) .

Advanced Research: Mechanistic and Structural Analysis

Q. Q3. What mechanistic insights explain the formation of stereoisomers during synthesis?

A3. The Z/E isomerism arises from the keto-enol tautomerism of the pyrazolone core and the planar geometry of the anilino-methylene group. X-ray crystallography of analogous compounds (e.g., (2Z)-3-(4-fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one) shows that steric hindrance from substituents (e.g., methoxymethyl) favors the Z-configuration . Computational studies (DFT) can predict thermodynamic stability, with the Z-isomer often dominant due to intramolecular hydrogen bonding .

Q. Q4. How do crystallographic data resolve contradictions in reported dihedral angles for related pyrazolone derivatives?

A4. Discrepancies in dihedral angles (e.g., phenyl vs. methoxybenzene ring orientations) are resolved via single-crystal X-ray diffraction. For example, in (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methoxyanilino)but-2-en-1-one, the dihedral angle between the pyrazole and anilino rings is 82.14°, while the methoxy group deviates by 20.55° from coplanarity . Such data validate steric and electronic effects influencing molecular packing.

Advanced Research: Functional Properties

Q. Q5. What methodologies assess the compound’s potential as a ligand in coordination chemistry?

A5. Cyclic voltammetry and UV-vis titration with metal ions (e.g., Cu²⁺, Fe³⁺) quantify binding affinity. For analogous pyrazolone derivatives, shifts in λmax (~300–400 nm) indicate charge-transfer complexes . X-ray absorption spectroscopy (XAS) further characterizes metal-ligand bond lengths and coordination geometry .

Q. Q6. How can computational modeling predict electronic properties relevant to catalytic or biological activity?

A6. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, HOMO localization on the anilino group suggests nucleophilic attack sites, while LUMO density on the pyrazolone core indicates electrophilic susceptibility . Molecular docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes) using crystal structures from the Protein Data Bank .

Data Contradiction Analysis

Q. Q7. How to address conflicting reports on the biological activity of pyrazolone derivatives?

A7. Contradictions often stem from assay variability (e.g., cell lines, concentrations). For antimicrobial studies, standardized protocols (CLSI guidelines) and dose-response curves (IC50 values) are critical. For instance, pyrazolones with 4-phenoxyanilino groups show activity against S. aureus (MIC: 8–16 µg/mL) but not Gram-negative bacteria due to outer membrane permeability barriers . Meta-analyses of structure-activity relationships (SAR) isolate key substituents (e.g., methoxymethyl enhances lipophilicity) .

Experimental Design Recommendations

Q. Q8. What controls are essential in stability studies under varying pH and temperature?

A8. Include:

  • Thermal stability : TGA/DSC to monitor decomposition points (e.g., ~200°C for pyrazolone derivatives) .
  • pH stability : HPLC tracking of degradation products (e.g., hydrolysis of the methoxymethyl group at pH < 3) .
  • Light sensitivity : UV-vis spectroscopy pre/post UV exposure to detect photoisomerization .

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